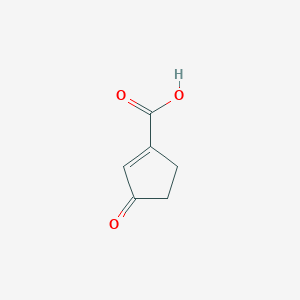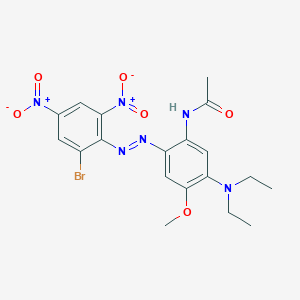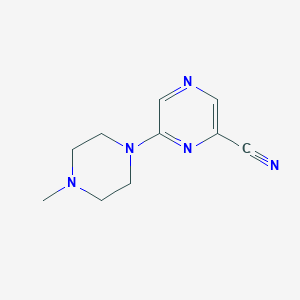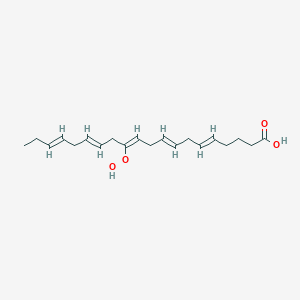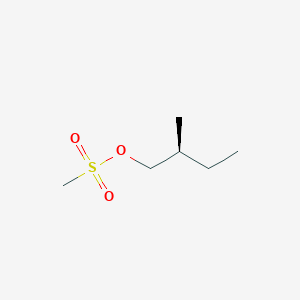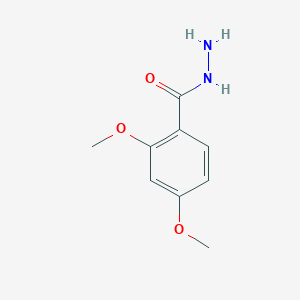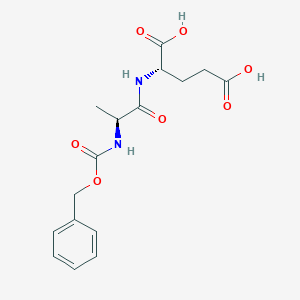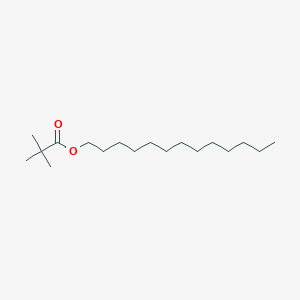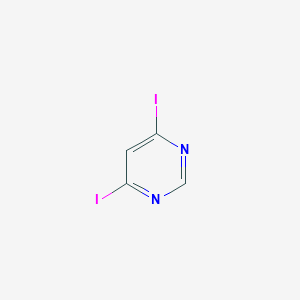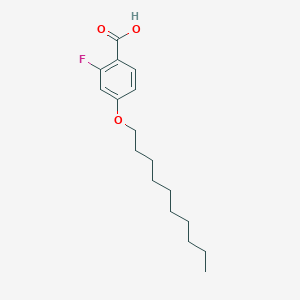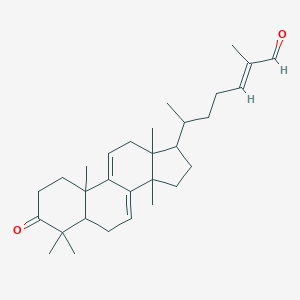
Ganoderal A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Ganoderal A sirve como precursor para la síntesis de diversos derivados bioactivos.
Medicina: This compound exhibe actividades de inhibición de la síntesis de colesterol, antiinflamatorias y antitumorales, lo que la convierte en un posible agente terapéutico para enfermedades cardiovasculares y cáncer
Mecanismo De Acción
Ganoderal A ejerce sus efectos a través de múltiples objetivos moleculares y vías:
Diferenciación Osteogénica: this compound promueve la diferenciación osteogénica activando las vías de señalización Wnt/β-catenina y BMP/SMAD.
Inhibición de la Síntesis de Colesterol: This compound inhibe la síntesis de colesterol al dirigirse a la enzima lanosterol 14α-desmetilasa, que participa en la conversión de lanosterol a colesterol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Ganoderal A se aísla principalmente de los cuerpos fructíferos de Ganoderma lucidum. El proceso de extracción implica varios pasos:
Extracción: Los cuerpos fructíferos secos se pulverizan y se someten a extracción con solvente utilizando etanol o metanol.
Filtración y Concentración: El extracto se filtra y se concentra bajo presión reducida para eliminar el solvente.
Purificación: El extracto concentrado se somete a técnicas cromatográficas, como la cromatografía líquida de alto rendimiento (HPLC), para aislar this compound
Métodos de Producción Industrial
La producción industrial de this compound implica el cultivo a gran escala de Ganoderma lucidum, seguido de procesos de extracción y purificación similares a los utilizados en entornos de laboratorio. La optimización de las condiciones de cultivo, como la temperatura, la humedad y el suministro de nutrientes, es crucial para maximizar el rendimiento de this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ganoderal A experimenta diversas reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos, incluidas aminas y alcoholes, bajo condiciones ácidas o básicas.
Principales Productos Formados
Oxidación: Ácidos ganodéricos
Reducción: Ganoderol
Sustitución: Diversos derivados de ganoderal con actividades biológicas modificadas.
Comparación Con Compuestos Similares
Ganoderal A es único entre los triterpenoides debido a sus actividades biológicas específicas. Los compuestos similares incluyen:
Ácido Ganodérico A: Conocido por sus propiedades antitumorales y antiinflamatorias.
Ganoderol B: Exhibe inhibición de la síntesis de colesterol similar a this compound.
Ganodermanontriol: Inhibe el comportamiento invasivo de las células cancerosas.
Propiedades
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFCIPJKSUUES-SPFFTVLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318282 | |
| Record name | Ganoderal A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-98-3 | |
| Record name | Ganoderal A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderal A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of ganoderal A?
A1: this compound, a lanostane-type triterpene found in Ganoderma lucidum (Lingzhi), has demonstrated promising effects on osteogenic differentiation in human amniotic mesenchymal stem cells []. This suggests potential applications in bone regeneration and related therapies. Further research is needed to fully explore its therapeutic potential.
Q2: Which enzymes involved in cholesterol synthesis are inhibited by this compound and related compounds?
A2: Studies indicate that this compound, along with other 26-oxygenosterols like ganoderol A and B, and ganoderic acid Y, inhibit cholesterol biosynthesis by targeting the lanosterol 14α-demethylase enzyme []. This enzyme plays a crucial role in the conversion of 24,25-dihydrolanosterol to cholesterol.
Q3: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, they do provide information on its structural characterization. This compound is a lanostane-type triterpene [, ]. Based on its structure and known properties of similar compounds, its molecular formula can be deduced as C30H48O3, with a molecular weight of approximately 456 g/mol.
Q4: What analytical techniques are commonly used for the isolation and identification of this compound in Ganoderma lucidum?
A4: Researchers frequently employ a combination of techniques for isolating and identifying this compound. These include:
- Extraction: Initially, this compound is extracted from Ganoderma lucidum using solvents like methanol or ethanol [, , , ].
- Chromatographic Separation: High-performance liquid chromatography (HPLC) is commonly used for separating and purifying this compound from other compounds in the extract [, , ].
- Structure Elucidation: The structure of this compound is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , , ].
Q5: How do the chemical characteristics of Ganoderma lucidum and Ganoderma sinense differ based on triterpene profiles?
A6: Hierarchical clustering analysis of HPLC profiles, considering nine triterpenes including this compound, revealed significant differences in the chemical makeup of Ganoderma lucidum and Ganoderma sinense []. This highlights the importance of accurate species identification for medicinal applications.
Q6: What are the implications of the structural differences between different Ganoderma species on their medicinal properties?
A7: Although both Ganoderma lucidum and Ganoderma sinense are used medicinally, their distinct triterpene profiles, including variations in this compound content, suggest potential differences in their bioactivity and therapeutic effects []. Further research is crucial to understand the specific pharmacological activities associated with each species and their respective triterpenoid constituents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




